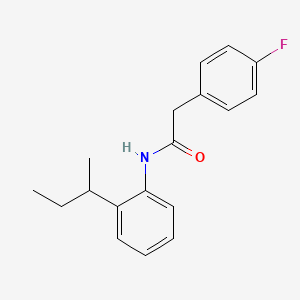

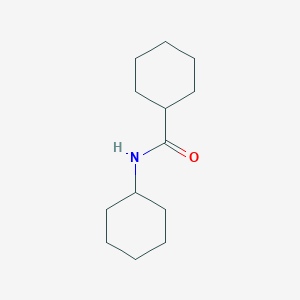

N-cyclohexylcyclohexanecarboxamide

Vue d'ensemble

Description

N-cyclohexylcyclohexanecarboxamide, also known as N-(cyclohexyl) cyclohexanecarboxamide or CHC, is a synthetic compound that belongs to the class of chemical compounds known as carboxamides. It is a white crystalline solid that is soluble in water and organic solvents. CHC has been the subject of extensive scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

1. Catalyst in Selective Hydrogenation

N-cyclohexylcyclohexanecarboxamide derivatives, such as cyclohexanone, are significant in the chemical industry, particularly in the manufacture of polyamides. A study discussed a catalyst (Pd nanoparticles supported on mesoporous graphitic carbon nitride) that promotes the selective formation of cyclohexanone from phenol under mild conditions. This catalyst achieved a high conversion rate and selectivity in aqueous media without additives, proving its efficiency and potential for industrial applications (Wang et al., 2011).

2. Synthesis of Dicarboxamides

Another application is in the synthesis of dicarboxamides through palladium-catalyzed amino carbonylation. This process involves the use of various diamines as N-nucleophiles. The synthesis showed significant variation in yields depending on the iodo substrate, diamine structure, and reaction conditions. Some compounds synthesized demonstrated cytotoxicity against human lung carcinoma cells, highlighting potential applications in medicinal chemistry (Carrilho et al., 2015).

3. PET Imaging Applications

In the field of positron emission tomography (PET) imaging, a derivative of N-cyclohexylcyclohexanecarboxamide, specifically 18F-Mefway, was compared to 18F-FCWAY for quantifying 5-HT1A receptors in human subjects. This study suggests 18F-Mefway as a viable candidate for PET radioligand due to its resistance to in vivo defluorination, eliminating the need for a defluorination inhibitor (Choi et al., 2015).

4. Nanofiltration Membrane Fabrication

Research in the field of water treatment has utilized N-cyclohexylcyclohexanecarboxamide derivatives. A study described the fabrication of a novel nanofiltration membrane by interfacial polymerization of 1,4-diaminocyclohexane (DCH) and trimesoyl chloride (TMC). This membrane showed excellent water flux and salt rejection properties, proving its potential in water purification technologies (Chen et al., 2015).

5. Anticancer and α-Glucosidase Inhibitory Activities

In the pharmaceutical field, a method for synthesizing 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide demonstrated significant anticancer activities in various cancer cell lines. Some compounds exhibited higher toxicity against certain cancer cells compared to cisplatin, and others showed α-glucosidase inhibitory activity, indicating potential applications in cancer treatment and diabetes management (Al-Majid et al., 2019).

6. Crystal Structure and DFT Studies

A study on N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide detailed its crystal structure and conducted Hirshfeld surface analysis and density functional theory (DFT) studies. The results provided insights into the molecular structure and reactivity of the compound, which can be beneficial in designing new materials and pharmaceuticals (Ozer et al., 2021).

7. Anticonvulsant and Analgesic Potential

The synthesis of certain N-aralkyl-N-(1-((cyclohexylamino)methyl)cyclohexyl)benzenamines and benzamides demonstrated their anticonvulsant and analgesic potential. These compounds showed remarkable protection in mice and significant antinociceptive effects, indicating their potential in the development of new drugs for neurological disorders (Aboul-Enein et al., 2014).

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTRXWNRCBITFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322687 | |

| Record name | N-cyclohexylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7474-36-4 | |

| Record name | NSC401818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclohexylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

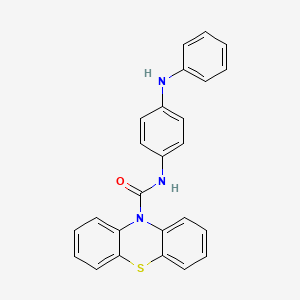

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)

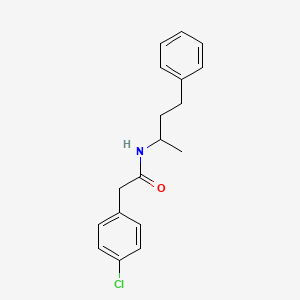

![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3977028.png)

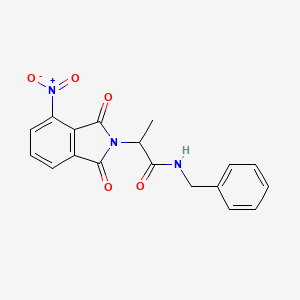

![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3977034.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977074.png)